molecular formula C11H15FO2 B12532581 1,4-Pentanediol, 1-(4-fluorophenyl)- CAS No. 820247-79-8

1,4-Pentanediol, 1-(4-fluorophenyl)-

Cat. No.: B12532581
CAS No.: 820247-79-8
M. Wt: 198.23 g/mol
InChI Key: JXMCZNHTLBOOQR-UHFFFAOYSA-N
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Description

1,4-Pentanediol, 1-(4-fluorophenyl)- is an organic compound that features a pentanediol backbone with a fluorophenyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Pentanediol, 1-(4-fluorophenyl)- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of furfural derivatives. For instance, the direct conversion of furfural into 1,4-pentanediols can be achieved using a combination of Amberlyst-15 and Ru-FeO_x/AC catalysts . Another method involves the ethanol-induced transformation of furfural over a Cu/SiO_2 catalyst with enhanced metal-acid sites .

Industrial Production Methods

Industrial production of 1,4-pentanediol typically involves the hydrogenation of furfural or furfuryl alcohol using supported ruthenium-based catalysts. The process can be carried out in a continuous flow fixed bed or an intermittent reaction kettle, ensuring high production efficiency and simple product separation .

Chemical Reactions Analysis

Types of Reactions

1,4-Pentanediol, 1-(4-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

Major products formed from these reactions include 1,4-pentanediol derivatives, ketones, carboxylic acids, and substituted fluorophenyl compounds .

Scientific Research Applications

1,4-Pentanediol, 1-(4-fluorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-pentanediol, 1-(4-fluorophenyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, the compound can act as a substrate for enzymes involved in oxidation-reduction reactions. The fluorophenyl group may also interact with specific receptors or proteins, influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-pentanediol, 1-(4-fluorophenyl)- include:

  • 1,4-Pentanediol
  • 1,4-Butanediol
  • 1,5-Pentanediol

Uniqueness

The presence of the fluorophenyl group in 1,4-pentanediol, 1-(4-fluorophenyl)- distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

820247-79-8

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

1-(4-fluorophenyl)pentane-1,4-diol

InChI

InChI=1S/C11H15FO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,2,7H2,1H3

InChI Key

JXMCZNHTLBOOQR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C1=CC=C(C=C1)F)O)O

Origin of Product

United States

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